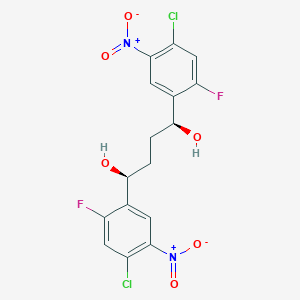

(1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol

Descripción

Propiedades

IUPAC Name |

(1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2F2N2O6/c17-9-5-11(19)7(3-13(9)21(25)26)15(23)1-2-16(24)8-4-14(22(27)28)10(18)6-12(8)20/h3-6,15-16,23-24H,1-2H2/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXZNRBDCSSKBX-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(CCC(C2=CC(=C(C=C2F)Cl)[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)[C@H](CC[C@@H](C2=CC(=C(C=C2F)Cl)[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2F2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201174937 | |

| Record name | (1S,4S)-1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201174937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292836-20-4 | |

| Record name | (1S,4S)-1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1292836-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,4S)-1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201174937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

The compound (1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol , with CAS number 1292836-20-4 , is a synthetic organic molecule notable for its potential biological activity, particularly in the pharmaceutical domain. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 437.18 g/mol

- IUPAC Name : this compound

- SMILES : OC@@Hc2cc(c(Cl)cc2F)N+[O-]

Antiviral Properties

Research indicates that This compound serves as an intermediate in the synthesis of Pibrentasvir , an antiviral agent used for treating hepatitis C virus (HCV). This compound exhibits significant inhibitory effects on HCV replication by targeting viral proteins essential for the virus's lifecycle.

The compound operates through the inhibition of viral replication mechanisms. It is believed to interfere with the assembly and release of viral particles, thus limiting the spread of the virus within host cells. The nitro groups present in its structure may enhance its ability to form reactive intermediates that can disrupt viral functions.

Case Studies and Research Findings

A series of studies have evaluated the biological efficacy of this compound:

-

In Vitro Studies :

- A study conducted on HCV-infected cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in viral load. The effective concentration was found to be in the low micromolar range.

-

Toxicity Assessments :

- Toxicological evaluations revealed that while the compound exhibits potent antiviral activity, it also possesses cytotoxic effects at higher concentrations. The selectivity index suggests that careful dosing is critical to minimize adverse effects on host cells.

-

Comparative Efficacy :

- In comparative studies against other antiviral agents, this compound showed superior efficacy in inhibiting HCV replication compared to standard treatments like Sofosbuvir.

Data Summary Table

Aplicaciones Científicas De Investigación

Antiviral Agent

One of the primary applications of (1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol is its role as an intermediate in the synthesis of Pibrentasvir, an antiviral medication used to treat hepatitis C virus (HCV) infections. Pibrentasvir is a direct-acting antiviral that inhibits the NS5A protein essential for viral replication. The synthesis pathway involves multiple steps where this compound serves as a crucial building block.

Research and Development

In addition to its role in drug synthesis, this compound is utilized in various research settings to explore new therapeutic agents against viral infections. Its structural properties allow researchers to modify it for enhanced efficacy or reduced toxicity.

Case Study 1: Synthesis of Pibrentasvir

A detailed study published in pharmaceutical chemistry journals outlines the synthetic route for Pibrentasvir using this compound as a key intermediate. The study highlights:

- The efficiency of the synthesis process.

- The yield obtained from using this compound.

- The characterization methods employed to confirm the structure of synthesized products.

Case Study 2: Antiviral Activity Assessment

Research conducted on the antiviral activity of compounds derived from this compound demonstrated promising results against HCV. The study compared its efficacy with other known antiviral agents and provided insights into:

- Mechanisms of action.

- Resistance patterns observed in viral strains.

Comparación Con Compuestos Similares

Key structural attributes :

- Stereochemistry : The (1S,4S) configuration ensures a defined spatial arrangement critical for interactions in chiral environments.

- Functional groups : The diol moiety enables hydrogen bonding, affecting solubility and crystallinity, while nitro and halogen groups enhance stability and electrophilicity.

Comparison with Structurally Similar Compounds

Functional Group Variations: Diol vs. Dione

Compound A :

- Name : 1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione

- CAS : 1292836-19-1

- Molecular formula : C₁₆H₈Cl₂F₂N₂O₆

- Key differences: Replaces diol hydroxyls with ketones (dione), eliminating hydrogen-bonding capacity. This reduces polarity and increases susceptibility to nucleophilic attacks (e.g., enolate formation) .

Impact :

- Solubility : The dione is less polar, likely more soluble in organic solvents than the diol.

- Reactivity : Ketones enable condensation reactions, whereas the diol may participate in esterification or etherification.

Substituent Variations: Electron-Withdrawing vs. Electron-Donating Groups

Compound B :

Comparison :

- Electronic effects : Methylenedioxy groups donate electrons via resonance, contrasting with the nitro/chloro/fluoro groups in the target compound. This difference may reduce electrophilic reactivity but enhance stability under basic conditions.

Simplified Analogues: Halogen and Functional Group Reduction

Compound C :

Impact :

- Reactivity : Reduced electron withdrawal slows electrophilic substitution.

- Safety : The absence of nitro groups may lower toxicity compared to the target compound.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS Number | Molecular Formula | Functional Groups | Key Substituents |

|---|---|---|---|---|

| Target compound | 1292836-20-4 | C₁₆H₁₄Cl₂F₂N₂O₆ | Diol | 4-Cl, 2-F, 5-NO₂ (each phenyl) |

| Compound A (dione) | 1292836-19-1 | C₁₆H₈Cl₂F₂N₂O₆ | Dione | 4-Cl, 2-F, 5-NO₂ (each phenyl) |

| Compound B | Not provided | ~C₂₀H₂₂O₈ | Diol, hydroxymethyl | 3,4-methylenedioxy (phenyl) |

| Compound C | 24314-35-0 | C₁₆H₁₀Cl₂O₂ | Dione | 4-Cl (each phenyl) |

Critical Notes

CAS discrepancies : lists CAS 807-118-9 for the target compound, conflicting with . This requires verification via authoritative databases like SciFinder.

Data gaps : Melting points, solubility, and spectral data for the target compound are absent in provided evidence, limiting direct comparisons.

Safety : Nitro groups in the target compound may pose higher toxicity than Compounds B or C, warranting detailed hazard assessment.

Métodos De Preparación

Overview

The preparation of this compound typically involves multi-step organic synthesis routes starting from appropriately substituted aromatic precursors. The key challenges lie in achieving the (1S,4S) stereochemistry and maintaining functional group integrity, especially the chloro, fluoro, and nitro substituents on the phenyl rings.

Synthetic Route Components

- Starting Materials: Aromatic compounds bearing chloro, fluoro, and nitro substituents are used as precursors.

- Key Reactions:

- Formation of the butane-1,4-diol backbone.

- Introduction of the bis(4-chloro-2-fluoro-5-nitrophenyl) groups.

- Stereoselective control to obtain the (1S,4S) configuration.

Detailed Preparation Steps

While detailed proprietary processes are typically held confidential by manufacturers, the general synthetic approach can be outlined as follows:

Synthesis of the Aromatic Intermediate:

- Aromatic rings substituted with chloro, fluoro, and nitro groups are prepared or procured.

- These rings are functionalized to allow coupling to the butane backbone.

Coupling to Butane-1,4-diol Backbone:

- The 1,4-butanediol moiety is functionalized, often via activation of hydroxyl groups (e.g., conversion to mesylates or tosylates).

- Nucleophilic aromatic substitution or other coupling reactions attach the aromatic groups to the butane backbone at the 1 and 4 positions.

-

- The (1S,4S) stereochemistry is controlled either by:

- Using chiral catalysts or auxiliaries during coupling.

- Employing stereoselective reduction or enzymatic methods to set the chiral centers.

- Biocatalytic methods have been increasingly explored in similar compounds to improve enantiomeric excess and yields.

- The (1S,4S) stereochemistry is controlled either by:

-

- The crude product is purified by recrystallization or chromatographic techniques to achieve high purity (typically >98%).

Data Table: Summary of Preparation Parameters

| Step | Description | Conditions/Notes | Outcome/Quality |

|---|---|---|---|

| Aromatic Intermediate Prep | Synthesis of 4-chloro-2-fluoro-5-nitrophenyl rings | Standard aromatic substitution reactions | High purity aromatic intermediates |

| Butane Backbone Functionalization | Activation of 1,4-butanediol hydroxyls (e.g., mesylation) | Use of methanesulfonyl chloride, base | Activated diol for coupling |

| Coupling Reaction | Attachment of aromatic groups to butane backbone | Nucleophilic substitution or cross-coupling | Formation of bis-substituted butane |

| Stereoselective Control | Use of chiral catalysts or enzymes | Biocatalytic reduction or asymmetric synthesis | (1S,4S) stereochemistry, >98% purity |

| Purification | Recrystallization or chromatography | Solvent selection critical | >98% purity, off-white to brown solid |

Q & A

Q. What are the critical structural features of (1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol that dictate its chemical reactivity and stability?

The compound’s reactivity is influenced by:

- Electron-withdrawing substituents : The 4-chloro, 2-fluoro, and 5-nitro groups on the phenyl rings reduce electron density, increasing susceptibility to nucleophilic aromatic substitution or reduction of the nitro group.

- Stereochemistry : The (1S,4S) configuration may enforce specific spatial arrangements, affecting interactions in chiral environments or asymmetric synthesis.

- Diol functionality : The 1,4-diol moiety enables hydrogen bonding, influencing solubility and potential coordination with metal catalysts . Stability considerations include photodegradation risks due to nitro groups and hydrolysis susceptibility under acidic/basic conditions.

Q. What synthetic methodologies are reported for this compound, and how is purity validated?

- Synthesis : Likely involves coupling of 4-chloro-2-fluoro-5-nitrobenzene derivatives with a butane-1,4-diol backbone. A related dione precursor (CAS 1292836-19-1, purity ≥95%) may serve as an intermediate, undergoing reduction to the diol .

- Purity verification :

- HPLC : Quantifies impurities using reverse-phase columns with UV detection (λ = 254 nm for nitro groups).

- NMR : Confirms stereochemistry via coupling constants and NOESY for spatial proximity .

- Mass spectrometry : Validates molecular ion peaks (e.g., exact mass 358.16 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the stereochemical configuration (1S,4S) influence biological interactions or catalytic applications of this compound?

- Biological targets : Enantioselectivity may affect binding to enzymes or receptors. For example, the (1S,4S) configuration could optimize hydrogen-bonding networks in active sites, as seen in similar diol-containing inhibitors.

- Catalytic applications : Stereochemistry may dictate selectivity in asymmetric synthesis. Chiral HPLC or X-ray crystallography (e.g., PubChem data ) can confirm configuration, while molecular docking studies predict target interactions .

Q. What analytical strategies are optimal for characterizing degradation products of this compound under varying pH and temperature conditions?

- Degradation pathways : Nitro group reduction (to amine) or diol oxidation (to ketone) under stress conditions.

- Analytical methods :

- LC-MS/MS : Identifies degradation products via fragmentation patterns (e.g., m/z shifts from nitro reduction) .

- Stability studies : Conduct accelerated testing at 40°C/75% RH and pH 1–13, monitoring via UV-Vis spectroscopy .

- Data interpretation : Compare with reference spectra from databases like PubChem .

Q. How does the presence of multiple nitro groups impact the compound’s potential as a precursor in medicinal chemistry or materials science?

- Medicinal chemistry : Nitro groups can act as prodrug motifs (reducible to amines) or influence pharmacokinetics (e.g., logP reduction).

- Materials science : Nitro groups may confer explosive properties, requiring careful handling. Thermal stability assays (DSC/TGA) are critical for safety profiling .

- Synthetic utility : Nitro groups enable further functionalization (e.g., Suzuki coupling after reduction to amine) .

Methodological Considerations

Q. Table 1: Comparison of Analytical Techniques for Purity Assessment

Q. Table 2: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| CAS No. | 807-118-9 | |

| Molecular weight | 358.16 g/mol (exact mass) | |

| Solubility | Likely low in water (nitro groups) | |

| Stability | Photolabile; store in amber vials |

Contradictions and Limitations

- While butane-1,4-diol derivatives are metabolized to GHB , the target compound’s bulky substituents likely impede this pathway. Researchers must validate metabolism via in vitro assays (e.g., liver microsomes).

- reports a related dione (CAS 1292836-19-1), but its relevance to the diol’s synthesis requires confirmation via mechanistic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.